2-Quinolinecarboxylic acid; sodium
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Overview
Description
2-Quinolinecarboxylic acid; sodium is a sodium salt derivative of 2-quinolinecarboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolinecarboxylic acid typically involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid . This reaction is facilitated by the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like nano zinc oxide are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinecarboxylic acid; sodium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Reagents like thionyl chloride for converting carboxylic acids to acid chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2-carboxylic acid derivatives.
Substitution: Quinoline-2-carboxylic acid esters and amides.
Scientific Research Applications
2-Quinolinecarboxylic acid; sodium has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role as a siderophore in metal ion chelation.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-quinolinecarboxylic acid; sodium involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, its anti-inflammatory and analgesic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Known for its anti-inflammatory properties.
8-Hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
Quinoline-2,4-dicarboxylic acid: Studied for its potential in drug development.
Uniqueness: 2-Quinolinecarboxylic acid; sodium is unique due to its dual role as a chelating agent and a pharmacologically active compound. Its ability to form stable complexes with metal ions and its diverse biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H7NNaO2 |
---|---|
Molecular Weight |
196.16 g/mol |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13); |
InChI Key |
RNUUPIHGELIDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.[Na] |
Origin of Product |
United States |
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